N-phenyl-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-phenyl-1,2,3-thiadiazole-4-carboxamide is an organic compound with the molecular formula C(_9)H(_7)N(_3)OS It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 1,2,3-thiadiazole-4-carbonyl chloride with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1,2,3-thiadiazole-4-carbonyl chloride+aniline→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-phenyl-1,2,3-thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
This compound has shown promise in medicinal chemistry, particularly as an inhibitor of certain enzymes. It has been investigated for its potential use in treating diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-phenyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of critical biological pathways, such as those involved in cell division or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1,2,3-thiadiazole-5-carboxamide
- N-phenyl-1,2,4-thiadiazole-3-carboxamide
- N-phenyl-1,3,4-thiadiazole-2-carboxamide
Uniqueness
N-phenyl-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern on the thiadiazole ring. This affects its chemical reactivity and biological activity, making it distinct from other thiadiazole derivatives.
Properties
IUPAC Name |
N-phenylthiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-9(8-6-14-12-11-8)10-7-4-2-1-3-5-7/h1-6H,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJWUHQQAFRKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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